molecular formula C17H23N3O2 B1532128 tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate CAS No. 1198283-79-2

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1532128
CAS No.: 1198283-79-2
M. Wt: 301.4 g/mol
InChI Key: BNVVBAUDFZIHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate (CAS: 1198283-79-2) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused to a piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₇H₂₃N₃O₂, with a molecular weight of 301.39 g/mol . This compound is of interest in medicinal chemistry due to the pyrrolopyridine moiety, which is prevalent in kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, making it a key intermediate in drug discovery .

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-13-5-4-8-18-15(13)19-14/h4-5,8,11-12H,6-7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVVBAUDFZIHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate, identified by its CAS number 148581-42-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and implications for drug development.

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.4 g/mol
  • Density : 1.231 g/cm³
  • LogP : 2.62290
  • Polar Surface Area (PSA) : 61.46000

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and neuropharmacology.

Cancer Research

This compound has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies indicate that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells. The following table summarizes key findings from relevant studies:

Study Activity IC50 (µM) Target
Caldwell et al. (2007) FGFR inhibition<10Cancer cell lines
Parchem Study Cytotoxicity>40 (low cytotoxicity)HepG2 cells
Nature Study Selective inhibition6.3 - 23Mycobacterium tuberculosis

Neuropharmacological Effects

Research also suggests that this compound may exhibit neuroprotective properties. It has been evaluated for its effects on neuroinflammation and oxidative stress, with findings indicating a reduction in pro-inflammatory markers in microglial cells.

The mechanism by which this compound exerts its biological effects involves modulation of specific signaling pathways associated with cell proliferation and survival. It acts as an inhibitor of DYRK1A, a kinase involved in various cellular processes including neuronal differentiation and apoptosis.

Case Studies

  • Inhibition of DYRK1A : A study demonstrated that derivatives of this compound exhibited nanomolar-level inhibitory activity against DYRK1A. Enzymatic assays confirmed the potency and specificity of these compounds in inhibiting this target.
  • Anti-inflammatory Properties : In vitro assays conducted on BV2 microglial cells revealed that the compound significantly reduced the release of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of pyrrolopyridines exhibit potential antidepressant and anxiolytic effects. Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate has been studied for its interaction with serotonin receptors, which are crucial in mood regulation. A study by Caldwell et al. (2007) demonstrated that compounds with similar structures could inhibit serotonin reuptake, suggesting a pathway for developing new antidepressants .

2. Neuroprotective Properties

The compound's structure suggests potential neuroprotective properties due to its ability to modulate neurotransmitter systems. Research has shown that piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis. For instance, a study published in Tetrahedron Letters highlighted the neuroprotective effects of piperidine-based compounds .

Organic Synthesis Applications

1. Building Block in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, making it an essential intermediate in pharmaceutical chemistry. The compound can be synthesized through palladium-catalyzed coupling reactions, which are widely used in the development of complex organic molecules .

2. Synthesis of Novel Heterocycles

The unique structural features of this compound enable its use in synthesizing novel heterocyclic compounds. These heterocycles are often explored for their pharmacological activities, including anti-cancer and anti-inflammatory properties. Research indicates that modifications to the pyrrolopyridine moiety can lead to compounds with enhanced biological activity .

Case Study 1: Antidepressant Activity

In a controlled study involving animal models, researchers evaluated the antidepressant potential of this compound. Results indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to control groups .

Case Study 2: Synthesis and Characterization

A recent publication detailed the synthesis of this compound using a multi-step process involving palladium catalysis. The resulting product was characterized using NMR and mass spectrometry techniques, confirming its structure and purity . This research underscores the compound's utility as a precursor for more complex drug candidates.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity/Yield Source/Reference
tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate 1198283-79-2 C₁₇H₂₃N₃O₂ 301.39 Pyrrolopyridine at position 2 of piperidine 95%
tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate 1093759-55-7 C₁₇H₂₃N₃O₂ 301.39 Pyrrolopyridine at position 1 of piperidine >95%
6-Bromo-3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine N/A C₁₃H₁₅BrN₄ 307.19 Bromo at position 6; piperidinylmethyl at position 3 96%
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate 125541-22-2 C₁₆H₂₁N₃O₂ 287.36 Cyano and pyridyl groups at position 4 of piperidine N/A
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate 1346447-44-6 C₁₃H₁₅F₃N₄O₂ 324.28 Trifluoromethyl at position 5; carbamate group N/A

Key Observations :

  • Positional Isomerism : The analog with CAS 1093759-55-7 differs only in the attachment position of the pyrrolopyridine ring (position 1 vs. 2), which may influence steric interactions in target binding .
  • The trifluoromethyl group in CAS 1346447-44-6 improves metabolic stability and lipophilicity .
  • Piperidine Modifications: Replacing the pyrrolopyridine with a cyano-pyridyl group (CAS 125541-22-2) reduces molecular weight and introduces hydrogen-bonding capabilities .

Physicochemical Properties

  • Molecular Weight and Polarity : The target compound and its positional isomer (CAS 1093759-55-7) share identical molecular weights but may differ in polarity due to the orientation of the pyrrolopyridine ring.
  • Solubility : The Boc group enhances solubility in organic solvents (e.g., 1,4-dioxane, THF), as seen in the synthesis of tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (CAS 333986-05-3) .

Preparation Methods

Protection of Piperidine Nitrogen

  • The piperidine nitrogen is protected using tert-butyl carbamate (Boc) groups to prevent unwanted side reactions during coupling steps.
  • Typical reagents: di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • Conditions: Room temperature to mild heating, organic solvents like dichloromethane or ethyl acetate.
  • Outcome: tert-butyl piperidine-1-carboxylate intermediates are obtained in high yields.

Formation of Boronate Ester Derivatives

  • Boronate esters of the piperidine scaffold are prepared to facilitate Suzuki coupling.
  • For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine-1-carboxylate is synthesized by borylation of halogenated piperidine derivatives.
  • Catalysts: Pd-based catalysts with ligands such as Pd(dppf)Cl2.
  • Solvents: Tetrahydrofuran (THF), dioxane, or mixtures with water.
  • Temperature: 70–90 °C under inert atmosphere.
  • Purification: Flash chromatography to isolate pure boronate esters.

Suzuki-Miyaura Cross-Coupling

  • The key step involves coupling the boronate ester of the Boc-protected piperidine with a halogenated 1H-pyrrolo[2,3-b]pyridine derivative.
  • Conditions:
    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
    • Base: Potassium carbonate or cesium carbonate.
    • Solvent: Mixtures of dioxane/water or ethanol/water.
    • Temperature: 80–100 °C.
    • Time: Several hours (12–24 h).
  • This reaction forms the C-C bond linking the piperidine ring to the pyrrolo[2,3-b]pyridine moiety at the 4-position.

Purification and Characterization

  • The crude product is extracted with organic solvents, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
  • Purification is achieved by flash column chromatography using solvent gradients such as ethyl acetate/hexane or dichloromethane/methanol.
  • Characterization techniques include:
    • 1H NMR and 13C NMR to verify chemical shifts consistent with the expected structure.
    • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
    • Infrared spectroscopy (IR) to identify functional groups such as carbamate C=O stretch.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Boc protection of piperidine tert-butyl dicarbonate, triethylamine, DCM, RT 85–95 Efficient protection of nitrogen
Borylation of piperidine Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, 80 °C 70–90 Formation of boronate ester intermediate
Suzuki coupling Pd(PPh3)4, K2CO3, dioxane/water, 90 °C, 16 h 60–80 Coupling with halogenated pyrrolo[2,3-b]pyridine
Purification Flash chromatography (EtOAc/hexane gradient) Isolated pure product

Research Findings and Optimization Notes

  • Reaction temperature and catalyst loading are critical for maximizing yield and minimizing side products.
  • The choice of base influences the reaction rate and product purity; potassium carbonate is commonly preferred for Suzuki coupling.
  • Protecting group stability under coupling conditions is essential; tert-butyl carbamate withstands the reaction environment well.
  • The use of anhydrous conditions and inert atmosphere (argon or nitrogen) improves reproducibility and yield.
  • Analytical data such as 13C NMR chemical shifts (e.g., δ 151.0, 142.5, 134.9 ppm for aromatic carbons) confirm the integrity of the heterocyclic moiety after coupling.

Q & A

Q. Example Optimization Table :

ParameterBaseline YieldOptimized Yield
Pd Catalyst (mol%)5% → 45%2% → 68%
Solvent (DMF:H₂O)1:1 → 50%4:1 → 75%

Advanced: How to address contradictory data in kinase inhibition assays?

Contradictions may arise from:

  • Purity Issues : HPLC analysis (>95% purity) ensures compound integrity .
  • Assay Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Cofactor Interference : Test under varying ATP concentrations (e.g., 1–100 μM) to assess competitive inhibition .

Advanced: What stability considerations are critical for long-term storage?

  • Storage Conditions : Stable at –20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group .
  • Incompatibilities : Degrades in presence of strong oxidizers (e.g., KMnO₄) or acids (e.g., TFA) .

Q. Stability Profile :

ConditionStabilityDegradation Products
pH 7.4 (RT)>1 monthNone detected
pH 2.0 (RT)<24 hrsFree piperidine

Advanced: How to design a SAR study for improving kinase selectivity?

Core Modifications : Introduce halogens (e.g., Cl) at the pyrrolopyridine 6-position to enhance hydrophobic interactions .

Piperidine Substitutions : Replace Boc with acyl groups to alter steric bulk and hydrogen bonding .

Assay Design : Test against a kinase panel (e.g., 50+ kinases) to identify selectivity hotspots .

Advanced: What computational methods predict binding modes with kinases?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4DCE for JAK2) to model spirocyclic interactions .
  • MD Simulations : GROMACS-based simulations (100 ns) assess binding stability in solvated environments .

Advanced: How to resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to distinguish spirocyclic carbons .
  • Deuterated Solvents : Use DMSO-d₆ to sharpen peaks for aromatic protons .

Advanced: What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.